5-(4-chlorophenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound with a complex structure It features a pyrrolidinone core substituted with chlorobenzoyl, chlorophenyl, hydroxy, and methoxypropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidinone core, followed by the introduction of the chlorobenzoyl and chlorophenyl groups through Friedel-Crafts acylation reactions. The hydroxy and methoxypropyl groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl and chlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy group.
Reduction: Formation of alcohols from the carbonyl groups.
Substitution: Formation of substituted aromatic compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s chlorobenzoyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, while the hydroxy and methoxypropyl groups can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(4-methoxybutyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one has a unique combination of substituents that confer specific chemical and biological properties. The presence of both chlorobenzoyl and chlorophenyl groups enhances its hydrophobic interactions, while the hydroxy and methoxypropyl groups provide opportunities for hydrogen bonding and increased solubility.
Properties
Molecular Formula |
C21H19Cl2NO4 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19Cl2NO4/c1-28-12-2-11-24-18(13-3-7-15(22)8-4-13)17(20(26)21(24)27)19(25)14-5-9-16(23)10-6-14/h3-10,18,25H,2,11-12H2,1H3/b19-17+ |
InChI Key |
UGYNOQFPAOTSEE-HTXNQAPBSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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